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Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for
clinical trials of Ssr 146977, a potent and selective antagonist of the tachykinin NK3 receptor.
The protocols outlined below are intended to guide researchers in designing and executing
robust clinical studies to evaluate the efficacy and safety of Ssr 146977 for psychiatric
disorders such as schizophrenia and major depressive disorder.

Introduction

Ssr 146977 is a nonpeptide antagonist of the tachykinin NK3 receptor, which is predominantly
expressed in the central nervous system.[1][2] The NK3 receptor and its endogenous ligand,
neurokinin B (NKB), are implicated in the pathophysiology of various neuropsychiatric and
neuroendocrine disorders. Preclinical studies have demonstrated the potential of Ssr 146977
to modulate neurotransmitter systems and behaviors relevant to schizophrenia and depression.
[1][2] These notes provide a framework for translating these preclinical findings into a clinical
research setting.

Data Presentation: Preclinical Pharmacological
Profile of Ssr 146977

The following tables summarize the key preclinical data for Ssr 146977, providing a foundation
for dose selection and target engagement assessment in clinical trials.
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Table 1: In Vitro Activity of Ssr 146977[1]
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Table 2: In Vivo Activity of Ssr 146977
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Induced Increase _ _ Prevention of _
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in Dopamine A10 increase

Neuron Activity

Signaling Pathway

The therapeutic potential of Ssr 146977 stems from its ability to block the neurokinin B (NKB)
signaling pathway through the NK3 receptor. This pathway is implicated in the modulation of
dopaminergic and serotonergic systems, which are key targets in the treatment of psychiatric
disorders.
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Figure 1. Ssr 146977 Mechanism of Action.
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Experimental Protocols

The following protocols are designed for Phase | and Phase Il clinical trials of Ssr 146977.

Phase | Clinical Trial: Safety, Tolerability, and
Pharmacokinetics

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics
(PD) of single and multiple ascending doses of Ssr 146977 in healthy volunteers.

Experimental Workflow:

Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)

Screening of Healthy Volunteers Screening of Healthy Volunteers

: :
Randomization (Ssr 146977 or Placebo) Randomization (Ssr 146977 or Placebo)
: :
Single Dose Administration Multiple Dose Administration
: :
Pharmacokinetic and Pharmacodynamic Sampling Pharmacokinetic and Pharmacodynamic Sampling

; ;

Safety and Tolerability Monitoring Safety and Tolerability Monitoring
; ;

Follow-up Follow-up
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Figure 2. Phase | Clinical Trial Workflow.

Methodology:

o Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study.

o Participant Population: Healthy male and female volunteers, aged 18-55 years.

e [ntervention:

o SAD Cohorts: Single oral doses of Ssr 146977 (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg,
100 mg) or placebo.

o MAD Cohorts: Multiple oral doses of Ssr 146977 (e.g., 10 mg, 25 mg, 50 mg daily for 14
days) or placebo.

¢ Pharmacokinetic Assessments:

o Serial blood samples will be collected at pre-dose and at specified time points post-dose
to determine the plasma concentrations of Ssr 146977 and its metabolites.

o PK parameters to be calculated include Cmax, Tmax, AUC, and half-life.

e Pharmacodynamic Assessments:

o Biomarkers: As NK3 receptor antagonism can modulate the hypothalamic-pituitary-
gonadal axis, plasma levels of luteinizing hormone (LH), follicle-stimulating hormone
(FSH), and testosterone will be measured.

o Neuroimaging: Functional magnetic resonance imaging (fMRI) may be employed to
assess changes in brain activity in response to emotional or cognitive tasks.

o Safety and Tolerability Assessments:

o Adverse events (AEs) will be monitored and recorded throughout the study.
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o Vital signs, electrocardiograms (ECGSs), and clinical laboratory tests (hematology, clinical

chemistry, and urinalysis) will be performed at regular intervals.

Phase Il Clinical Trial: Efficacy and Safety in Patients

Objective: To evaluate the efficacy, safety, and dose-response of Ssr 146977 in patients with

schizophrenia or major depressive disorder.

Experimental Workflow:

Patient Screening (Diagnosis of Schizophrenia or MDD)

'

Baseline Assessments (PANSS/MADRS, Biomarkers)

'

Randomization to Treatment Arms

‘

Treatment Period (e.g., 8-12 weeks)
- Ssr 146977 (Low, Medium, High Dose)
- Placebo
- Active Comparator (Optional)

i A

Regular Efficacy and Safety Assessments End-of-Treatment Assessments

i

Follow-up Period
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Figure 3. Phase Il Clinical Trial Workflow.
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Methodology:

» Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging
study.

» Participant Population: Patients diagnosed with schizophrenia or major depressive disorder
according to DSM-5 criteria.

¢ Intervention:

o Patients will be randomized to receive one of several fixed doses of Ssr 146977 (e.g., 10
mg, 25 mg, 50 mg daily), placebo, or an active comparator for a predefined treatment
period (e.g., 8-12 weeks).

o Efficacy Assessments:

o For Schizophrenia: The primary efficacy endpoint will be the change from baseline in the
Positive and Negative Syndrome Scale (PANSS) total score. Secondary endpoints may
include changes in PANSS subscales, the Clinical Global Impression (CGl) scale, and
cognitive function tests.

o For Major Depressive Disorder: The primary efficacy endpoint will be the change from
baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.
Secondary endpoints may include changes in the Hamilton Depression Rating Scale
(HDRS), the CGl scale, and measures of anhedonia.

o Biomarker and Target Engagement Assessments:

o Blood samples will be collected to measure plasma concentrations of Ssr 146977 and
relevant biomarkers (e.g., LH, testosterone, inflammatory markers).

o Cerebrospinal fluid (CSF) analysis for NKB and other relevant neuropeptides may be
considered in a subset of patients to directly assess target engagement in the CNS.

o Safety and Tolerability Assessments:
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o AEs, vital signs, ECGs, and clinical laboratory parameters will be monitored throughout
the study.

Key Experimental Protocols in Detalil

Protocol: Administration of the Positive and Negative
Syndrome Scale (PANSS)

Purpose: To assess the severity of positive, negative, and general psychopathology symptoms
in patients with schizophrenia.

Procedure:

The PANSS is a 30-item, semi-structured clinical interview administered by a trained and
calibrated rater.

e The interview should be conducted in a quiet and private setting.

e The rater scores each item on a 7-point scale (1 = absent to 7 = extreme) based on the
patient's self-report and observable behavior during the interview and over the preceding
week.

o The total PANSS score is the sum of the scores for all 30 items. Subscale scores for positive,
negative, and general psychopathology can also be calculated.

Regular rater training and calibration are essential to ensure inter-rater reliability.

Protocol: Administration of the Montgomery-Asberg
Depression Rating Scale (MADRS)

Purpose: To assess the severity of depressive symptoms in patients with major depressive
disorder.

Procedure:
e The MADRS is a 10-item, clinician-rated scale.

e The interview should be conducted by a trained clinician.
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e Each item is rated on a 7-point scale (0 to 6) based on the patient's report of their symptoms
over the past week.

e The total MADRS score is the sum of the scores for all 10 items.

e The use of a structured interview guide, such as the SIGMA, is recommended to enhance
standardization.

Conclusion

The successful clinical development of Ssr 146977 will depend on a well-designed and
executed clinical trial program. The application notes and protocols provided herein offer a
comprehensive framework for the initial phases of clinical investigation. By carefully
considering the preclinical data, employing robust clinical trial designs, and utilizing validated
assessment tools, researchers can effectively evaluate the therapeutic potential of Ssr 146977
for the treatment of schizophrenia and major depressive disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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